Comparative Lipophilicity and Polarity of Ethyl 3,4-Dihydropyridine-1(2H)-carboxylate (111054-54-7) vs. Structurally Related Dihydropyridine Intermediates
The compound ethyl 3,4-dihydropyridine-1(2H)-carboxylate (111054-54-7) exhibits a calculated octanol-water partition coefficient (XLogP) of 1.3 and a topological polar surface area (TPSA) of 29.5 Ų [1]. This class-level inference positions it as a moderately lipophilic dihydropyridine scaffold, significantly less polar than unprotected 3,4-dihydropyridine (TPSA ~38 Ų for the free amine) and more lipophilic than the corresponding carboxylic acid derivative (TPSA ~58 Ų).
| Evidence Dimension | Lipophilicity and polarity (XLogP and TPSA) |
|---|---|
| Target Compound Data | XLogP = 1.3; TPSA = 29.5 Ų |
| Comparator Or Baseline | 3,4-Dihydropyridine free amine (estimated TPSA ~38 Ų); corresponding carboxylic acid (estimated TPSA ~58 Ų) |
| Quantified Difference | TPSA reduced by ~8.5 Ų relative to free amine; XLogP of 1.3 indicates moderate lipophilicity (class baseline ~0 to 2 for N-protected DHPs) |
| Conditions | Calculated physicochemical parameters from authoritative database predictions |
Why This Matters
Moderate lipophilicity (XLogP 1.3) with low TPSA (29.5 Ų) influences solvent selection for synthetic reactions and governs chromatographic retention behavior during purification.
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary: Ethyl 3,4-dihydropyridine-1(2H)-carboxylate, CID 2734549. Accessed 2026. View Source
